

Spectroscopic Profile of 7-Octenyl Acetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Octenyl Acetate

CAS No.: 5048-35-1

Cat. No.: B1315577

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Introduction

7-Octenyl acetate (C₁₀H₁₈O₂) is an unsaturated ester that possesses a characteristic fruity and floral aroma, making it a valuable ingredient in the flavor and fragrance industry.^[1] Its chemical structure, consisting of a C8 carbon chain with a terminal double bond and an acetate functional group, dictates its unique spectroscopic properties. A thorough understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is paramount for its unambiguous identification, quality control, and for researchers exploring its synthesis and applications. This technical guide provides an in-depth analysis of the spectroscopic data of **7-octenyl acetate**, grounded in established scientific principles and experimental best practices.

Molecular Structure and Key Features

The structural formula of **7-octenyl acetate** is crucial for interpreting its spectroscopic data. The molecule comprises a terminal vinyl group, a flexible six-carbon methylene chain, and a terminal acetate group. These distinct structural motifs give rise to characteristic signals in each spectroscopic technique.

Caption: Molecular structure of **7-octenyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **7-octenyl acetate**, both ^1H and ^{13}C NMR provide detailed structural information.

^1H NMR Spectroscopy

The proton NMR spectrum of **7-octenyl acetate** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the proximity of electronegative oxygen atoms and the π -system of the double bond.

Table 1: Predicted ^1H NMR Spectral Data for **7-Octenyl Acetate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.8	m	1H	=CH- (C7)
~5.0	m	2H	=CH ₂ (C8)
~4.1	t	2H	-CH ₂ -O- (C1)
~2.0	s	3H	-C(=O)-CH ₃
~2.0	m	2H	-CH ₂ -C= (C6)
~1.6	m	2H	-CH ₂ -CH ₂ -O- (C2)
~1.3	m	6H	-(CH ₂) ₃ - (C3, C4, C5)

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Interpretation of the ^1H NMR Spectrum:

- Vinyl Protons: The protons on the terminal double bond appear in the downfield region. The methine proton (=CH-) at C7 is expected around 5.8 ppm as a multiplet due to coupling with

the terminal methylene protons and the allylic protons. The geminal protons of the terminal methylene group (=CH₂) at C8 are expected to appear around 5.0 ppm as a multiplet.

- **Methylene Protons Adjacent to Oxygen:** The two protons on the carbon attached to the acetate oxygen (C1) are deshielded and appear as a triplet around 4.1 ppm, coupled to the neighboring methylene protons.
- **Acetyl Protons:** The three equivalent protons of the methyl group in the acetate moiety give rise to a sharp singlet at approximately 2.0 ppm.
- **Allylic Protons:** The methylene protons at C6, adjacent to the double bond, are expected to resonate around 2.0 ppm as a multiplet.
- **Aliphatic Methylene Protons:** The remaining methylene protons in the alkyl chain (C2, C3, C4, C5) appear as a complex multiplet in the upfield region, typically between 1.3 and 1.6 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for **7-Octenyl Acetate**

Chemical Shift (δ, ppm)	Assignment
~171	C=O (acetate)
~139	=CH- (C7)
~114	=CH ₂ (C8)
~65	-CH ₂ -O- (C1)
~34	-CH ₂ -C= (C6)
~29	-(CH ₂) ₃ - (C3, C4, C5)
~28	-CH ₂ -CH ₂ -O- (C2)
~21	-C(=O)-CH ₃

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Interpretation of the ^{13}C NMR Spectrum:

- **Carbonyl Carbon:** The carbon of the carbonyl group in the acetate moiety is the most deshielded, appearing at approximately 171 ppm.
- **Olefinic Carbons:** The carbons of the double bond (C7 and C8) resonate in the downfield region, with the substituted carbon (=CH-) appearing around 139 ppm and the terminal methylene carbon (=CH₂) around 114 ppm.
- **Oxygenated Carbon:** The carbon atom bonded to the acetate oxygen (C1) is found at approximately 65 ppm.
- **Aliphatic Carbons:** The remaining methylene carbons of the alkyl chain and the methyl carbon of the acetate group appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **7-Octenyl Acetate**

Frequency (cm ⁻¹)	Intensity	Assignment
~3075	Medium	=C-H stretch (vinyl)
~2930, ~2860	Strong	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1640	Medium	C=C stretch (alkene)
~1240	Strong	C-O stretch (acetate)
~990, ~910	Medium	=C-H bend (vinyl out-of-plane)

Interpretation of the IR Spectrum:

- **C-H Stretches:** The presence of both sp^2 and sp^3 hybridized C-H bonds is evident. The peak around 3075 cm^{-1} is characteristic of the stretching vibration of the C-H bonds on the double bond. The strong absorptions around 2930 and 2860 cm^{-1} are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene and methyl groups.
- **Carbonyl Stretch:** A very strong and sharp absorption band around 1740 cm^{-1} is a definitive indicator of the C=O stretching vibration of the ester functional group.
- **C=C Stretch:** The stretching vibration of the carbon-carbon double bond appears as a medium intensity band around 1640 cm^{-1} .
- **C-O Stretch:** The strong absorption band at approximately 1240 cm^{-1} corresponds to the stretching vibration of the C-O single bond of the acetate group.
- **Vinyl C-H Bends:** The out-of-plane bending vibrations of the C-H bonds on the terminal double bond give rise to characteristic absorptions around 990 and 910 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **7-octenyl acetate**, Electron Ionization (EI) is a common technique.

Predicted Fragmentation Pattern:

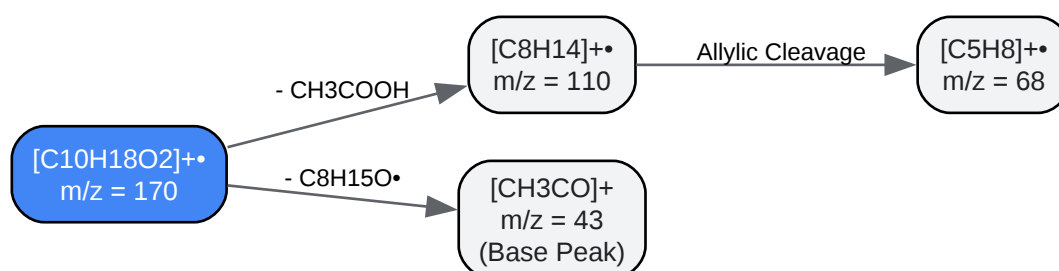
The molecular ion peak (M^+) for **7-octenyl acetate** is expected at m/z 170, corresponding to its molecular weight.[2] The fragmentation pattern is influenced by the presence of the ester group and the double bond.

Table 4: Major Predicted Fragment Ions in the Mass Spectrum of **7-Octenyl Acetate**

m/z	Proposed Fragment
170	$[\text{C}_{10}\text{H}_{18}\text{O}_2]^+$ (Molecular Ion)
110	$[\text{M} - \text{CH}_3\text{COOH}]^+$
68	$[\text{C}_5\text{H}_8]^+$
43	$[\text{CH}_3\text{CO}]^+$ (Base Peak)

Interpretation of the Mass Spectrum:

- Molecular Ion (m/z 170): The presence of a peak at m/z 170 confirms the molecular weight of **7-octenyl acetate**.
- Loss of Acetic Acid (m/z 110): A common fragmentation pathway for acetate esters is the loss of a neutral acetic acid molecule (60 Da), leading to a fragment ion at m/z 110.
- Allylic Cleavage: Cleavage of the C-C bond beta to the double bond can lead to the formation of a stable allylic carbocation.
- Base Peak (m/z 43): The most intense peak in the spectrum (the base peak) is typically observed at m/z 43, corresponding to the acylium ion $[\text{CH}_3\text{CO}]^+$, which is characteristic of acetate esters.



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Caption: Proposed key fragmentation pathways for **7-octenyl acetate** in mass spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental protocols.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **7-octenyl acetate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample height in the tube is appropriate for the spectrometer being used.

^1H and ^{13}C NMR Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ^1H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: Calibrated 90° pulse
 - Spectral width: Appropriate for the chemical shift range of the compound.
- ^{13}C NMR Parameters:
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds
 - Pulse program: Standard proton-decoupled pulse sequence.

FT-IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **7-octenyl acetate** directly onto the center of the ATR crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Clean the ATR crystal thoroughly after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **7-octenyl acetate** (e.g., 100 ppm) in a volatile solvent such as hexane or dichloromethane.

GC-MS Parameters:

- GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating volatile esters.
- Injection: Split injection is typically used to avoid column overloading.
- Oven Temperature Program: An initial temperature of around 50°C held for a few minutes, followed by a ramp to a final temperature of around 250°C at a rate of $10\text{-}20^{\circ}\text{C}/\text{min}$.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 300.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for **7-octenyl acetate**, encompassing NMR, IR, and MS techniques. The presented data, interpretations, and experimental protocols serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. The characteristic spectral features, including the vinyl and acetate group signals in NMR, the strong carbonyl absorption in IR, and the prominent acylium ion in MS, collectively provide a robust fingerprint for the confident identification and characterization of this important fragrance compound.

References

- PubChem. Oct-7-enyl acetate. National Center for Biotechnology Information. [[Link](#)]

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Sources

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